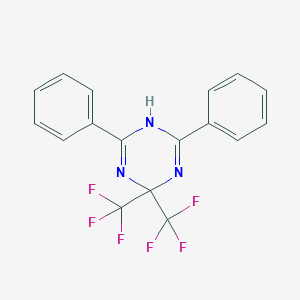
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of trifluoromethyl groups and phenyl rings in its structure imparts distinct chemical and physical characteristics to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing phenyl and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
科学研究应用
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2,6-Diphenyl-4-chloropyridine
- 2,6-Diphenyl-4-heptanone
Uniqueness
Compared to similar compounds, 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
24337-46-0 |
|---|---|
分子式 |
C17H11F6N3 |
分子量 |
371.28g/mol |
IUPAC 名称 |
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine |
InChI |
InChI=1S/C17H11F6N3/c18-16(19,20)15(17(21,22)23)25-13(11-7-3-1-4-8-11)24-14(26-15)12-9-5-2-6-10-12/h1-10H,(H,24,25,26) |
InChI 键 |
UDWCMBHZUNQXPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]propanoate](/img/structure/B395965.png)
![N-[1-[(5-chloropyridin-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B395966.png)
![N-[1-[(5-chloropyridin-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-fluorobenzamide](/img/structure/B395967.png)
![Methyl 2-[(5-chloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]propanoate](/img/structure/B395969.png)
![4-chloro-N-[1-[(3,5-dichloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395972.png)
![Methyl 4-ethyl-5-methyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(trifluoromethyl)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B395973.png)
![N-[1-[(3,5-dichloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B395974.png)
![N-[1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B395975.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B395976.png)
![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B395978.png)
![METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE](/img/structure/B395981.png)
![N-[1-[(5-chloropyridin-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methylbenzamide](/img/structure/B395983.png)
![4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B395984.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B395986.png)
